molecular formula C14H10S2 B3051238 4,4'-(Ethyne-1,2-diyl)dibenzenethiol CAS No. 322639-14-5

4,4'-(Ethyne-1,2-diyl)dibenzenethiol

Cat. No.: B3051238
CAS No.: 322639-14-5
M. Wt: 242.4 g/mol
InChI Key: LNKHLBJTPTUOFP-UHFFFAOYSA-N
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Description

4,4’-(Ethyne-1,2-diyl)dibenzenethiol is an organic compound characterized by the presence of two benzene rings connected by an ethyne (acetylene) linkage, with thiol groups attached to each benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Ethyne-1,2-diyl)dibenzenethiol typically involves the following steps:

    Formation of the Ethyne Linkage: This can be achieved through a coupling reaction between two benzene derivatives, each containing a halide group, using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling.

    Introduction of Thiol Groups: The thiol groups can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the benzene rings.

Industrial Production Methods

Industrial production methods for 4,4’-(Ethyne-1,2-diyl)dibenzenethiol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Ethyne-1,2-diyl)dibenzenethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding benzene derivatives with reduced thiol groups.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include disulfides, reduced benzene derivatives, and substituted benzene compounds with various functional groups.

Scientific Research Applications

4,4’-(Ethyne-1,2-diyl)dibenzenethiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of thiol-based biochemical processes and as a probe for detecting thiol-containing biomolecules.

    Industry: It is used in the production of polymers, coatings, and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which 4,4’-(Ethyne-1,2-diyl)dibenzenethiol exerts its effects involves the reactivity of the thiol groups. These groups can form disulfide bonds, participate in redox reactions, and act as nucleophiles in substitution reactions. The ethyne linkage provides rigidity and electronic properties that influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Similar structure but with aldehyde groups instead of thiol groups.

    4,4’-(Ethyne-1,2-diyl)dibenzoic acid: Contains carboxylic acid groups instead of thiol groups.

    Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate: Features ester groups instead of thiol groups.

Uniqueness

4,4’-(Ethyne-1,2-diyl)dibenzenethiol is unique due to the presence of thiol groups, which impart distinct chemical reactivity and potential for forming disulfide bonds. This makes it particularly useful in applications requiring thiol-specific interactions and redox chemistry.

Properties

IUPAC Name

4-[2-(4-sulfanylphenyl)ethynyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKHLBJTPTUOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601614
Record name 4,4'-(Ethyne-1,2-diyl)di(benzene-1-thiol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322639-14-5
Record name 4,4'-(Ethyne-1,2-diyl)di(benzene-1-thiol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-(Ethyne-1,2-diyl)dibenzenethiol
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